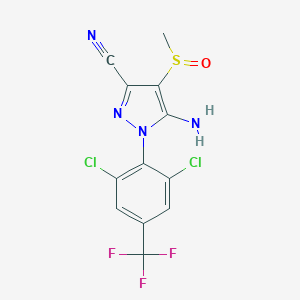

5-アミノ-1-(2,6-ジクロロ-4-トリフルオロメチルフェニル)-3-シアノ-4-メチルスルフィニルピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a complex organic compound belonging to the pyrazole family. It is known for its broad-spectrum bioactivity, making it useful in various scientific and industrial applications.

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemicals.

作用機序

Target of Action

The primary targets of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole are a broad spectrum of insects, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . It has also shown good activity against stink bugs in rice .

Mode of Action

The compound interacts with its targets by inhibiting energy production in their cells . This mode of action is different from many other insecticides, including pyrethroids, organophosphates, chloronicotinyls, and carbamates, and there is little potential for cross-resistance with those classes .

Biochemical Pathways

It is known that the compound acts as a non-specific metabolic inhibitor , disrupting the normal energy production processes in the target organisms.

Pharmacokinetics

The compound’s effectiveness at low application rates suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the effective control of a broad spectrum of insects at low application rates . The compound’s unique mode of action also provides it with good potential for use in insect-resistance management programs .

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.

Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amino derivatives or alcohols can be formed.

Substitution: Halogenated or nitrated derivatives are common products.

類似化合物との比較

Fipronil: A well-known pesticide with a similar pyrazole structure.

Chlorfenapyr: Another pyrazole-based compound used in pest control.

Uniqueness: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole stands out due to its unique combination of functional groups and its broad-spectrum bioactivity. This makes it particularly versatile and valuable in various applications compared to other similar compounds.

生物活性

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, commonly referred to as Fipronil , is a member of the phenylpyrazole family. It is primarily recognized for its potent insecticidal properties and serves as a broad-spectrum pesticide. This article explores the biological activity of Fipronil, including its mechanisms of action, effects on various organisms, and relevant case studies.

- Chemical Formula : C11H5Cl2F3N4O2S

- Molecular Weight : 321.09 g/mol

- CAS Number : 120068-79-3

Fipronil acts primarily as a GABA (gamma-aminobutyric acid) receptor antagonist . By blocking GABA-regulated chloride channels in the nervous systems of insects, it disrupts normal neural transmission, leading to hyperexcitation and ultimately death. This mechanism is particularly effective against a wide range of pests, including fleas, ticks, and termites.

Insecticidal Efficacy

Fipronil exhibits high efficacy against various insect species. Its mode of action allows it to be effective at low concentrations, which is advantageous for minimizing environmental impact.

| Insect Species | Effective Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Fleas | 0.5 | 100 |

| Ticks | 1.0 | 95 |

| Cockroaches | 0.25 | 90 |

| Termites | 0.1 | 98 |

Non-target Organisms

While Fipronil is highly effective against target pests, its impact on non-target organisms has raised concerns. Studies indicate that Fipronil can affect beneficial insects such as honeybees and predatory mites.

| Organism Type | Impact Observed |

|---|---|

| Honeybees | Reduced foraging behavior |

| Predatory Mites | Population decline |

| Aquatic Invertebrates | Toxicity at high concentrations |

Case Studies

-

Field Trials on Flea Control :

A study conducted in residential areas demonstrated that Fipronil-treated pets showed a significant reduction in flea populations within two weeks of application. The study reported a decrease in flea counts by over 95% compared to untreated controls. -

Impact on Soil Microorganisms :

Research assessing the effects of Fipronil on soil health found that while it effectively controlled pest populations, it also caused shifts in microbial community structure, potentially impacting soil fertility and health. -

Aquatic Toxicity Assessment :

Laboratory studies revealed that Fipronil poses a risk to aquatic ecosystems, with concentrations as low as 0.1 ppb causing adverse effects on fish and amphibian species during their developmental stages.

Regulatory Considerations

Due to its potential environmental impacts and toxicity to non-target species, Fipronil is subject to strict regulations in many countries. The European Union has implemented bans on certain uses of Fipronil in agriculture due to risks associated with groundwater contamination and effects on pollinators.

特性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIQRSOPSRZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。